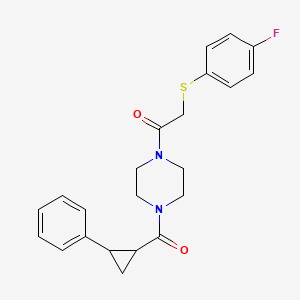![molecular formula C16H19N5O2S B2561279 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034610-00-7](/img/structure/B2561279.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic molecule that exhibits unique chemical properties, making it a subject of significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis techniques. Each step requires specific conditions to ensure high yield and purity:
Formation of Pyrrolopyridine Core: : The initial step involves the synthesis of the pyrrolopyridine core, which is achieved through a series of cyclization reactions starting from readily available precursors.
Introduction of the Thiadiazole Ring: : This step often involves the reaction of suitable intermediates with thiourea derivatives under acidic conditions.
Final Functionalization: : The compound undergoes further functionalization, including the addition of the carboxamide and propyl groups, utilizing standard amide coupling reactions and alkylation techniques.
Industrial Production Methods
Industrial-scale production of this compound may involve the optimization of each synthetic step to ensure cost-effectiveness, scalability, and environmental safety. Key considerations include solvent selection, reaction times, and purification methods to achieve high-quality final products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving the pyrrolopyridine core and adjacent functional groups.
Reduction: : Reduction reactions can be employed to modify the oxo group in the molecular structure.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly at positions adjacent to the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, amines, alkyl groups, under mild to moderate temperature and pH conditions.
Major Products Formed
Applications De Recherche Scientifique
This compound has a wide array of applications in scientific research, including but not limited to:
Chemistry: : Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Explored for its therapeutic potential in treating diseases, possibly as a drug candidate or a biochemical probe.
Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural attributes.
Mécanisme D'action
The mechanism of action of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves specific molecular interactions with its targets. It may interact with enzymes, receptors, or other biomolecules, modulating their activity through competitive binding, allosteric effects, or covalent modification.
Comparaison Avec Des Composés Similaires
Comparing this compound with structurally similar molecules reveals its unique features:
Structural Uniqueness: : The combination of a pyrrolopyridine core and a thiadiazole ring is relatively rare, offering distinctive reactivity and functionalization possibilities.
Similar Compounds: : Similar compounds include other pyrrolopyridine derivatives and thiadiazole-based molecules, each with varying degrees of similarity in terms of chemical reactivity and biological activity.
This compound stands out due to its multi-functional nature, combining diverse chemical features in a single molecule, making it a valuable subject for ongoing research and development.
Propriétés
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-3-4-12-14(24-19-18-12)15(22)17-7-10-21-9-6-11-5-8-20(2)13(11)16(21)23/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNCAJEQNYUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2561196.png)
![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2561201.png)
![[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2561205.png)
![N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2561207.png)

![8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2561210.png)
![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)
![N-(4-ethoxyphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2561214.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2561215.png)

![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE](/img/structure/B2561218.png)

